

Application Notes and Protocols for Cyclization Reactions Involving Fluorinated Pyrimidines

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidin-4(3H)-one

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These application notes provide an overview and detailed protocols for various cyclization reactions involving fluorinated pyrimidines, which are key building blocks in the synthesis of medicinally important compounds. The incorporation of fluorine atoms into pyrimidine scaffolds can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties.

Multicomponent Synthesis of Fluoroalkylated Dihydropyrimidines and Pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step. A solvent- and additive-free [3+2+1] annulation strategy has been developed for the synthesis of diverse 4-fluoroalkyl-1,4-dihydropyrimidines and 4-fluoroalkyl-pyrimidines.^{[1][2]}

Data Presentation: Synthesis of Fluoroalkylated Dihydropyrimidines and Pyrimidines

| Entry | Enamine (1) | Fluoroalkylating Agent (2) | Amidine HCl (3) | Product (Yield %) |
|-------|--------------------------------------|----------------------------|-----------------|-------------------|
| 1 | CF ₃ CHO·H ₂ O | Benzamidine HCl | 4a (85%) | |
| 2 | CF ₃ CHO·H ₂ O | Acetamidine HCl | 4b (82%) | |
| 3 | CF ₃ CHO·H ₂ O | Guanidine HCl | 4c (75%) | |
| 4 | EtOCF ₂ H | Benzamidine HCl | 5a (88%) | |
| 5 | EtOCF ₂ H | Acetamidine HCl | 5b (86%) | |
| 6 | EtOCF ₂ H | Guanidine HCl | 5c (78%) | |

Reaction Conditions for Dihydropyrimidines: 1 (0.2 mmol), 2 (0.6 mmol), 3 (0.2 mmol), 130 °C, 1 h. Reaction Conditions for Pyrimidines: 1 (0.2 mmol), 2 (0.6 mmol), 3 (0.2 mmol), CuCl (20 mol%), 130 °C, 16 h.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1,4-dihydropyrimidine (4a)

- To a 10 mL oven-dried sealed tube, add the enamine (0.2 mmol), trifluoroacetaldehyde hydrate (0.6 mmol), and benzamidine hydrochloride (0.2 mmol).
- Seal the tube and heat the reaction mixture at 130 °C for 1 hour.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product 4a.

Intramolecular Cyclization for the Synthesis of Fused Fluorinated Pyrimidines

Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems. This approach has been successfully employed in the synthesis of biologically active thiazolo[3,2-a]pyrimidine derivatives.

Data Presentation: Synthesis of Fluorinated Thiazolo[3,2-a]pyrimidin-7-ones

| Entry | 2-Aminothiazole | Fluorinated Alkyne | Product (Yield %) |
|-------|-----------------------------------|-----------------------------------|-------------------|
| 1 | 2-Aminothiazole | Ethyl 4,4,4-trifluorobut-2-ynoate | 3a (88%) |
| 2 | 2-Amino-4-phenylthiazole | Ethyl 4,4,4-trifluorobut-2-ynoate | 4a (91%) |
| 3 | 2-Amino-4-(4-bromophenyl)thiazole | Ethyl 4,4,4-trifluorobut-2-ynoate | 4b (85%) |
| 4 | 2-Amino-4-methylthiazole | Ethyl 4,4,4-trifluorobut-2-ynoate | 4c (82%) |

Reaction Conditions: A mixture of the 2-aminothiazole (1.0 mmol) and the fluorinated alkyne (1.2 mmol) in ethanol (5 mL) was refluxed for 4-6 hours.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one (3a)

- In a round-bottom flask, dissolve 2-aminothiazole (1.0 mmol, 100 mg) in ethanol (5 mL).
- Add ethyl 4,4,4-trifluorobut-2-ynoate (1.2 mmol, 201 mg) to the solution.
- Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product 3a as a white solid.

Transition-Metal-Catalyzed Synthesis of Fused Fluorinated Pyrimidines

Transition-metal catalysis provides an efficient means to construct complex molecular architectures. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines.

Data Presentation: Synthesis of 5-Aryl-pyrazolo[1,5-a]pyrimidines

| Entry | 5-Chloro-pyrazolo[1,5-a]pyrimidine | Arylboronic Acid | Catalyst/Lig and | Base | Product (Yield %) |
|-------|------------------------------------|------------------------------------|--------------------------------|----------|-------------------|
| 1 | Phenylboronic acid | Pd(PPh ₃) ₄ | K ₂ CO ₃ | 6a (85%) | |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh ₃) ₄ | K ₂ CO ₃ | 6b (82%) | |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh ₃) ₄ | K ₂ CO ₃ | 6c (78%) | |
| 4 | 3-Thienylboronic acid | Pd(PPh ₃) ₄ | K ₂ CO ₃ | 6d (75%) | |

Reaction Conditions: A mixture of the 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) was heated at 100 °C for 12 hours under a nitrogen atmosphere.

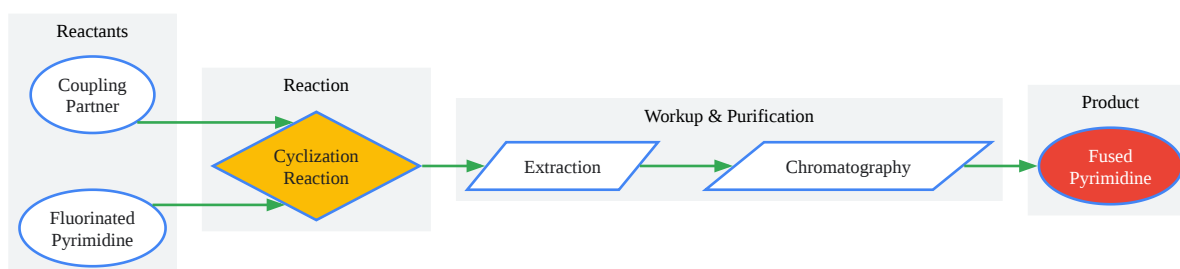
Experimental Protocol: Synthesis of 5-Phenyl-pyrazolo[1,5-a]pyrimidine (6a)

- To a Schlenk tube, add 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol, 153 mg), phenylboronic acid (1.2 mmol, 146 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), and potassium carbonate (2.0 mmol, 276 mg).

- Evacuate and backfill the tube with nitrogen three times.
- Add a degassed mixture of dioxane (4 mL) and water (1 mL).
- Heat the reaction mixture at 100 °C for 12 hours.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the product 6a.

Visualizations

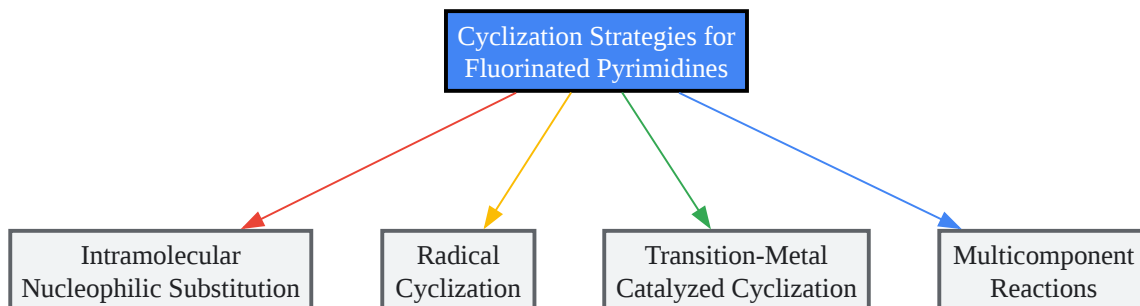
Experimental Workflow for the Synthesis of Fused Pyrimidines



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Caption: A generalized workflow for the synthesis of fused fluorinated pyrimidines.

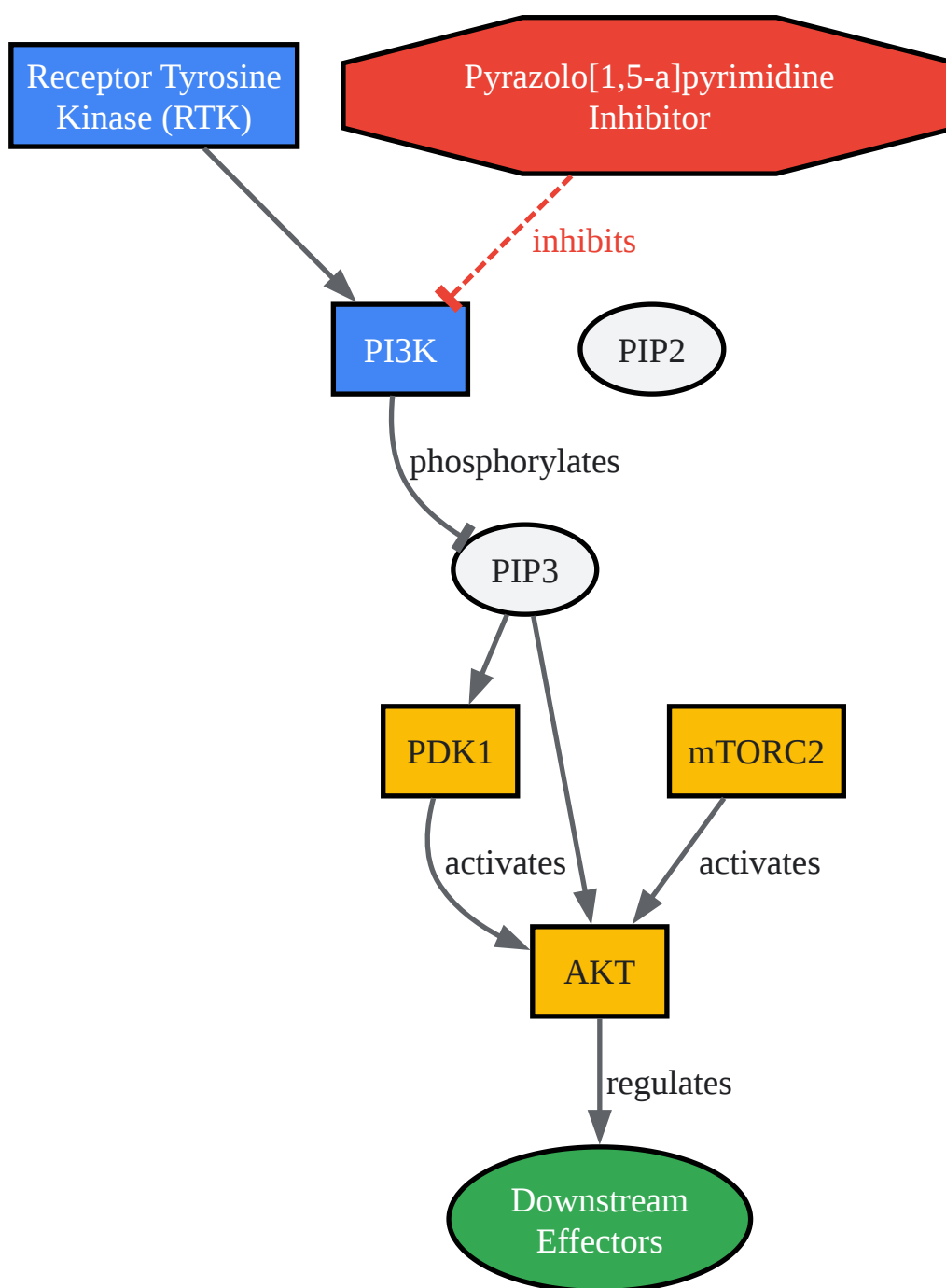
Logical Relationship of Cyclization Strategies



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Caption: Key strategies for the cyclization of fluorinated pyrimidines.

PI3K/AKT Signaling Pathway



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Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
[3][4]

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